molecular formula C16H15ClN2O4 B5163712 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B5163712
M. Wt: 334.75 g/mol
InChI Key: IMLNGNGJTBSACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as nitrofen, is a herbicide that was widely used in the 1970s and 1980s. It belongs to the family of nitrophenyl acetamide herbicides, which are known for their selective action on broadleaf weeds. Nitrofen has been found to have a potent effect on the growth of plants, disrupting the biosynthesis of chlorophyll and leading to the death of the plant.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Nitrofen binds to the active site of PPO and prevents the enzyme from carrying out its normal function, leading to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll, disrupt the photosynthetic process, and interfere with the metabolism of amino acids and carbohydrates. Nitrofen has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular components.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments is its potency as a herbicide. It can be used at low concentrations to selectively kill broadleaf weeds, making it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using this compound is its potential toxicity to other organisms, including humans and animals. Careful handling and disposal of the compound is necessary to minimize the risk of exposure.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of interest is the development of new herbicides that are based on the structure of this compound but have improved selectivity and reduced toxicity. Another area of research is the investigation of the effects of this compound on soil microorganisms and the broader ecosystem. Finally, there is interest in using this compound as a tool to study the biosynthesis of other important plant metabolites, such as alkaloids and terpenoids.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to form the final compound, this compound.

Scientific Research Applications

Nitrofen has been extensively studied for its herbicidal properties, but it has also been found to have potential applications in scientific research. It has been used as a tool to study the biosynthesis of chlorophyll in plants, as well as to investigate the effects of herbicides on the environment.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-6-14(15(7-10)19(21)22)18-16(20)9-23-12-4-5-13(17)11(2)8-12/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLNGNGJTBSACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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